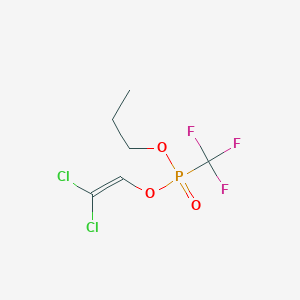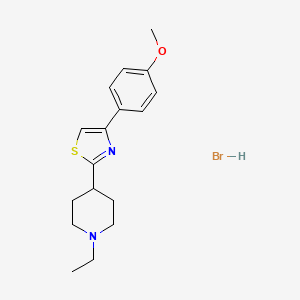![molecular formula C12H24O2Si B14378772 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal CAS No. 88088-33-9](/img/structure/B14378772.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to an enal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected alcohols.
Applications De Recherche Scientifique
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is used in various scientific research applications, including:
Biology: Potential use in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective transformations at other sites. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another TBS-protected aldehyde used in organic synthesis.
tert-Butyldimethylsilyloxyethanol: A TBS-protected alcohol with similar protective properties.
tert-Butyldimethylsilyloxypropane: A TBS-protected propane derivative.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is unique due to its enal structure, which provides additional reactivity compared to other TBS-protected compounds. This makes it particularly useful in the synthesis of complex molecules and natural products.
Propriétés
Numéro CAS |
88088-33-9 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-10(2)8-11(9-13)14-15(6,7)12(3,4)5/h9,11H,1,8H2,2-7H3 |
Clé InChI |
KIKWJHIYADJKOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


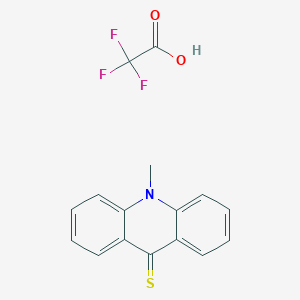
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)

![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

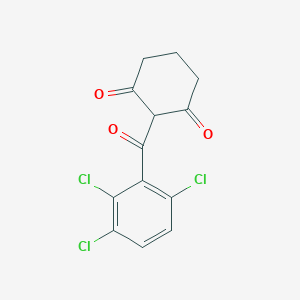
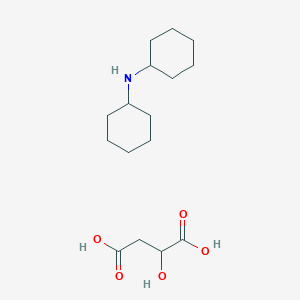
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
